2-[(2-chlorophenoxy)methyl]-6-methyl-4(3H)-pyrimidinone
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Overview
Description
2-[(2-chlorophenoxy)methyl]-6-methyl-4(3H)-pyrimidinone, also known as clopidol, is a pyrimidine-based compound that has been extensively studied for its potential application in the field of animal husbandry. Clopidol is a synthetic compound that is widely used as a feed additive in poultry farming to prevent and treat coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria.
Mechanism of Action
Clopidol acts by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, 2-[(2-chlorophenoxy)methyl]-6-methyl-4(3H)-pyrimidinone prevents the replication of the Eimeria parasite, which requires pyrimidine nucleotides for its growth and development.
Biochemical and Physiological Effects:
Clopidol has been shown to have a number of biochemical and physiological effects in poultry. It has been shown to improve feed conversion efficiency, increase weight gain, and reduce mortality rates in birds infected with coccidiosis. Clopidol has also been shown to have antioxidant and immunomodulatory effects, which may contribute to its beneficial effects in poultry.
Advantages and Limitations for Lab Experiments
Clopidol has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and has a well-established mechanism of action. However, there are also some limitations to its use. Clopidol is toxic to humans and can cause skin irritation and other adverse effects, so proper safety precautions must be taken. In addition, there is a risk of developing resistance to 2-[(2-chlorophenoxy)methyl]-6-methyl-4(3H)-pyrimidinone in the Eimeria parasite, which may limit its long-term effectiveness.
Future Directions
There are a number of future directions for research on 2-[(2-chlorophenoxy)methyl]-6-methyl-4(3H)-pyrimidinone. One area of interest is the development of new analogues with improved efficacy and safety profiles. Another area of interest is the investigation of the immunomodulatory effects of 2-[(2-chlorophenoxy)methyl]-6-methyl-4(3H)-pyrimidinone, and its potential use in the treatment of other infectious diseases in poultry. Finally, there is a need for further research on the mechanisms of resistance to 2-[(2-chlorophenoxy)methyl]-6-methyl-4(3H)-pyrimidinone in the Eimeria parasite, and the development of strategies to overcome this resistance.
Synthesis Methods
Clopidol can be synthesized through a multistep process involving the reaction of 2-chloroaniline with acetaldehyde to form 2-chloro-N-(2-formylphenyl)acetamide. The resulting compound is then reacted with urea to form 2-chloro-N-(2-formylphenyl)acetamide-4(3H)-one, which is subsequently treated with sodium methoxide to form 2-[(2-chlorophenoxy)methyl]-6-methyl-4(3H)-pyrimidinone.
Scientific Research Applications
Clopidol has been extensively studied for its potential application in the field of animal husbandry. It is commonly used as a feed additive in poultry farming to prevent and treat coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. Clopidol has been shown to be effective in reducing the incidence of coccidiosis in poultry, improving feed conversion efficiency, and promoting growth.
properties
IUPAC Name |
2-[(2-chlorophenoxy)methyl]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-6-12(16)15-11(14-8)7-17-10-5-3-2-4-9(10)13/h2-6H,7H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZDDQNJLBENFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)COC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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